Methyl azepane-2-carboxylate
Overview
Description
Methyl azepane-2-carboxylate is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure. This compound is of significant interest due to its potential applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science. The azepane ring system is known for its stability and versatility, making it a valuable scaffold for the development of new chemical entities.
Mechanism of Action
Target of Action
The primary targets of Methyl azepane-2-carboxylate Azepane derivatives, which include this compound, are known to be key intermediates in synthetic chemistry and have important applications in biology as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Mode of Action
The exact mode of action of This compound It’s known that azepane derivatives interact with their targets to exert their effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound Azepane derivatives are known to influence various biological pathways due to their role as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Result of Action
The molecular and cellular effects of This compound Azepane derivatives are known to have various biological effects due to their role as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl azepane-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of functionalized allenynes with primary and secondary amines using a copper(I)-catalyzed tandem amination/cyclization reaction . This method allows for the selective preparation of trifluoromethyl-substituted azepin-2-carboxylates and their phosphorus analogues.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed decarboxylation and annulation reactions has been explored for the efficient synthesis of N-aryl azepane derivatives . These reactions proceed under mild conditions and offer a high degree of functional group tolerance, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl azepane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include functionalized azepanes, which can be further derivatized for specific applications.
Scientific Research Applications
Methyl azepane-2-carboxylate has found applications in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of novel inhibitors and DNA binding reagents.
Medicine: this compound derivatives have shown potential as antidiabetic, anticancer, and antiviral agents.
Comparison with Similar Compounds
Methyl azepane-2-carboxylate can be compared with other seven-membered heterocyclic compounds such as:
Azepines: These compounds contain a similar ring structure but differ in their functional groups and reactivity.
Benzodiazepines: These are fused ring systems with significant pharmacological properties.
Oxazepines and Thiazepines: These compounds contain oxygen and sulfur atoms, respectively, in the ring structure.
Uniqueness: this compound is unique due to its versatile reactivity and stability, making it a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
methyl azepane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNASBFHUYHYAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544631 | |
Record name | Methyl azepane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5228-33-1 | |
Record name | Methyl azepane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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